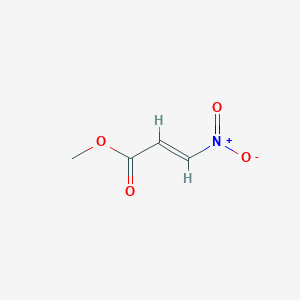

2-Propenoic acid, 3-nitro-, methyl ester, (2E)-

Description

BenchChem offers high-quality 2-Propenoic acid, 3-nitro-, methyl ester, (2E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-nitro-, methyl ester, (2E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-nitroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c1-9-4(6)2-3-5(7)8/h2-3H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZCRDHFYPVIRT-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Nitroacrylates in Contemporary Organic Chemistry

Nitroacrylates, as a class of compounds, are pivotal reagents in modern organic synthesis. dur.ac.uk Their value stems from their nature as electron-poor alkenes, possessing two electron-withdrawing groups that make their chemical behavior particularly interesting compared to simpler conjugated nitroalkenes. thinkindiaquarterly.orgresearchgate.net This dual activation makes them key building blocks for a wide array of useful structures, including fragments of natural products and biologically active compounds. thinkindiaquarterly.org

The utility of nitroacrylates is demonstrated in several key reaction types:

Diels-Alder Reactions: Nitroacrylates are frequently used as reactive dienophiles. The electronic properties of the nitro group play a crucial role in controlling the regioselectivity and diastereoselectivity of these cycloaddition reactions. dur.ac.uk

Michael Additions: They are excellent acceptors in Michael reactions, readily reacting with a variety of carbon- and heteroatom-centered nucleophiles. researchgate.netorgsyn.org

Synthesis of Amino Acids: An organocatalytic asymmetric transfer hydrogenation of β-nitroacrylates provides an efficient route to optically active β2-amino acids, which are important peptidomimetics with significant biological relevance. organic-chemistry.org

Multi-component Reactions: Their reactivity has been harnessed in one-pot protocols for synthesizing complex heterocyclic systems, such as quinoline-2-carboxylates. researchgate.net

The stable, often crystalline nature of nitroacrylates further enhances their practicality as reagents in a synthetic laboratory setting. dur.ac.uk

Evolution of Research on 2e 2 Propenoic Acid, 3 Nitro , Methyl Ester, 2e and Its Analogues

Research into (2E)-methyl 3-nitroacrylate (B1257834) and its analogues has led to the development of several synthetic methodologies. An early, effective procedure was adapted from the work of Stevens and Emmons for the addition step and Schechter, Conrad, Daulton, and Kaplan for the elimination step. orgsyn.org This method involves the reaction of methyl acrylate (B77674) with dinitrogen tetroxide and iodine to form methyl 2-iodo-3-nitropropionate, followed by dehydroiodination with sodium acetate (B1210297) to yield the final product. orgsyn.org A modified procedure utilizes nitroiodination of alkyl acrylates followed by dehydroiodination with triethylamine. researchgate.net Another approach involves the reaction of methyl acrylate with nitrosyl chloride, followed by dehydrochlorination. orgsyn.org

The study of analogues, particularly ethyl (E)-3-nitroacrylate, has also been fruitful. This homologue is recognized as an extremely reactive Michael acceptor and has been employed in the synthesis of the α-methylenebutyrolactone moiety found in many sesquiterpenes. orgsyn.org Efficient access to ethyl (E)-3-nitroacrylate has been achieved via a modified McMurry procedure, reacting ethyl acrylate with N2O4 and I2, followed by elimination. beilstein-journals.org The exploration of these compounds continues, with a focus on their application in stereoselective synthesis and the development of novel reaction protocols. dur.ac.ukresearchgate.net

| Synthetic Route | Reagents | Key Intermediate | Overall Yield |

| Dinitrogen Tetroxide/Iodine Method | 1. Dinitrogen tetroxide, Iodine2. Sodium acetate | Methyl 2-iodo-3-nitropropionate | 69–72% orgsyn.org |

| Nitrosyl Chloride Method | 1. Nitrosyl chloride2. Sodium acetate | Methyl 2-chloro-3-nitropropionate | ~37% orgsyn.org |

Fundamental Reactivity Principles Governing the 2e Methyl 3 Nitroacrylate Moiety

Direct Synthesis Routes: Refinements and Optimization

Methods Involving Nitration and Dehydrohalogenation Sequences

A well-established and reproducible method for preparing (2E)-methyl 3-nitroacrylate involves a two-step sequence starting from methyl acrylate (B77674). This procedure, adapted and optimized from earlier work by Stevens and Emmons, and Schechter et al., involves the nitration and concurrent halogenation of the acrylate, followed by an elimination reaction. orgsyn.org

The first step is an iodo-nitration of methyl acrylate. This is achieved by reacting methyl acrylate with iodine and dinitrogen tetroxide in a solvent like diethyl ether at 0°C. This reaction proceeds via the addition of a nitro group and an iodine atom across the double bond to form the intermediate, methyl 2-iodo-3-nitropropionate. orgsyn.org

An alternative, though lower-yielding, pathway involves the reaction of methyl acrylate with nitrosyl chloride, which produces methyl 2-chloro-3-nitropropionate. Subsequent dehydrochlorination with sodium acetate (B1210297) yields the desired methyl (E)-3-nitroacrylate. orgsyn.org

| Step | Reactants | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1. Iodo-nitration | Methyl acrylate | Iodine, Dinitrogen tetroxide | Diethyl ether, 0°C, 30 hours | Methyl 2-iodo-3-nitropropionate | Not isolated, used directly |

| 2. Dehydroiodination | Methyl 2-iodo-3-nitropropionate | Anhydrous Sodium Acetate | Diethyl ether, 0°C then freezer, 40 hours to 7 days | (2E)-Methyl 3-nitroacrylate | 88–91% (from intermediate) |

Oxidative Approaches to Olefinic Nitro Compounds

Oxidative methods provide a direct route to nitroolefins from alkenes, often with high stereoselectivity. These approaches typically involve a nitrating agent and an oxidant that facilitates the introduction of the nitro group and the formation of the double bond.

A prominent system for this transformation is the use of ferric nitrate (B79036) (Fe(NO₃)₃) in combination with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). organic-chemistry.org This method allows for the regio- and stereoselective nitration of a wide variety of olefins, including both aromatic and aliphatic substrates, to provide the corresponding nitroolefins in good yields and with excellent E-selectivity. organic-chemistry.orgresearchgate.net The proposed mechanism involves the in-situ generation of a nitro radical from the metal nitrate. This radical adds to the olefin's double bond, forming a carbon-centered radical intermediate. Subsequent oxidation and elimination steps, potentially mediated by TEMPO, lead to the final nitroolefin product. researchgate.net

Another related method employs silver nitrite (B80452) (AgNO₂) as the source of the nitro group, which can also be used with TEMPO. researchgate.net These oxidative nitration techniques are advantageous due to their operational simplicity and high E-selectivity, making them attractive alternatives to traditional methods. organic-chemistry.orgresearchgate.net

| Nitrating Agent | Co-reagent/Catalyst | Key Features | Source |

|---|---|---|---|

| Ferric Nitrate | TEMPO (catalytic) | Mild conditions, broad substrate scope, excellent E-selectivity. | organic-chemistry.orgresearchgate.net |

| Silver Nitrite | TEMPO | Generates nitro radicals for addition to olefins. | researchgate.net |

| Dinitrogen Tetroxide | None | Forms adducts with olefins that can be converted to nitroolefins. | acs.org |

Catalytic Pathways to (2E)-2-Propenoic acid, 3-nitro-, methyl ester, (2E)- Synthesis

Catalytic methods offer pathways to nitroacrylates that can provide access to different isomers and potentially more efficient and atom-economical processes.

Metal-Catalyzed Preparations (e.g., Palladium-catalyzed carbonylation with nitromethane)

While direct palladium-catalyzed carbonylation using nitromethane (B149229) to specifically synthesize (2E)-methyl 3-nitroacrylate is not extensively documented, palladium catalysis is widely used for C-C bond formation involving nitromethane. These related reactions highlight the potential of metal catalysis in this area. For instance, a palladium-catalyzed carbonylative α-arylation of nitromethane has been developed to access α-nitro aryl ketones. nih.gov This process couples aryl iodides, carbon monoxide, and nitromethane, demonstrating the feasibility of incorporating both a carbonyl group and a nitromethyl unit using a palladium catalyst. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions between aryl halides and nitromethane have been established to produce arylnitromethanes. organic-chemistry.org These methodologies showcase the utility of palladium in activating nitromethane for coupling reactions, suggesting that future developments could lead to catalytic routes for the direct synthesis of nitroacrylates.

Organocatalytic Systems for Nitroacrylate Formation

Organocatalysis provides a metal-free approach to synthesizing nitroacrylates. A common strategy involves a Henry reaction (or nitro-aldol reaction) followed by dehydration. This sequence can be used to prepare β-nitroacrylates from α-ketoesters and nitromethane. acs.org

In this approach, the α-ketoester is first reacted with nitromethane in the presence of a catalytic amount of a base, such as triethylamine. This condensation reaction forms a β-nitro-α-hydroxy ester intermediate. Subsequent dehydration of this alcohol, often achieved using a reagent like acetic anhydride (B1165640), yields the desired nitroacrylate. acs.orgorganic-chemistry.org This method has been noted for its simplicity and practicality, and it can be tuned to favor the formation of the (Z)-isomer of the nitroacrylate. acs.org

Stereoselective Synthesis of (2E)-Methyl 3-Nitroacrylate and Related Isomers

Control over the double bond geometry ((E) vs. (Z) isomers) is a critical aspect of nitroacrylate synthesis. Different methodologies offer distinct stereochemical outcomes.

The dehydrohalogenation route starting from methyl acrylate, as detailed in Organic Syntheses, is highly selective for the thermodynamically more stable (E)-isomer, (2E)-methyl 3-nitroacrylate. orgsyn.org Similarly, oxidative nitration methods, such as those employing ferric nitrate and TEMPO, also demonstrate excellent E-selectivity across a broad range of olefin substrates. organic-chemistry.orgresearchgate.net

In contrast, the organocatalytic route involving a Henry reaction followed by dehydration with acetic anhydride has been shown to produce nitroacrylates with high (Z)-stereoselectivity. acs.org The ability to selectively synthesize either the (E) or (Z) isomer by choosing the appropriate synthetic route is of significant value for subsequent chemical transformations.

Interestingly, it is possible to achieve stereoconvergence when using a mixture of isomers. For example, in the context of subsequent reduction reactions, the addition of a catalytic amount of triphenylphosphine (B44618) can establish a rapid equilibrium between the (E) and (Z) isomers of a nitroacrylate. acs.org In such cases, if one isomer reacts faster than the other (e.g., the (E)-isomer), it can be selectively consumed from the equilibrating mixture, leading to a single stereochemical outcome in the product. acs.org

Green Chemistry Considerations in the Production of (2E)-2-Propenoic acid, 3-nitro-, methyl ester, (2E)-

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For the production of (2E)-2-Propenoic acid, 3-nitro-, methyl ester, several strategies are being explored to align with these principles, focusing on reducing waste, minimizing energy consumption, and using less hazardous substances.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and improved yields. ajrconline.orgajrconline.org This technique can provide rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products. nih.gov While specific studies on the microwave-assisted synthesis of (2E)-2-Propenoic acid, 3-nitro-, methyl ester are not yet widely reported, the successful application of microwave technology to related Michael additions of nitro compounds suggests its high potential in this area. nih.gov For instance, the synthesis of γ-nitro aliphatic methyl esters has been achieved in minutes with high yields under microwave irradiation, compared to hours or even days required for conventional heating methods. nih.gov

Solvent-Free and Alternative Solvent Systems:

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions is gaining traction as a way to minimize environmental impact and simplify product purification. nih.govcem.com For the synthesis of (2E)-2-Propenoic acid, 3-nitro-, methyl ester, exploring solid-state reactions or reactions under neat conditions could offer significant environmental benefits.

The use of ionic liquids as alternative reaction media is another promising avenue. ionike.comdcu.ie Ionic liquids are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. ionike.com Their use can facilitate product separation and catalyst recycling, contributing to a more sustainable process. Although the application of ionic liquids to the synthesis of this specific nitroacrylate is still an area for development, their successful use as catalysts and solvents in other organic reactions highlights their potential. ionike.comrsc.orgresearchgate.net

Atom Economy and Waste Minimization:

The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. unica.itwhiterose.ac.uk Traditional multi-step syntheses often have lower atom economies due to the use of stoichiometric reagents and the generation of byproducts. Advanced synthetic methods, particularly those employing catalytic systems, aim to maximize atom economy.

The table below presents a comparative overview of different synthetic approaches, highlighting key green chemistry metrics where data is available.

Table 1: Comparison of Synthetic Methodologies for Nitro-functionalized Esters

| Methodology | Reagents | Solvent | Reaction Time | Yield (%) | Green Chemistry Considerations |

|---|---|---|---|---|---|

| Traditional Synthesis (related compounds) | Methyl acrylate, Dinitrogen tetroxide, Iodine | Diethyl ether | >30 hours | ~70 | Use of hazardous reagents, long reaction time, generation of waste. orgsyn.org |

| Microwave-Assisted Synthesis (related compounds) | Nitroalkanes, Acrylates, DBU | Not specified | 5 minutes | >95 | Significant reduction in reaction time, potential for higher yields and cleaner reactions. nih.gov |

| Solvent-Free Synthesis (general concept) | Reactants | None | Variable | Variable | Eliminates solvent waste, simplifies workup, reduces environmental impact. nih.gov |

| Ionic Liquid Media (general concept) | Reactants, Catalyst | Ionic Liquid | Variable | Variable | Potential for catalyst recycling, use of non-volatile solvents. ionike.com |

Flow Chemistry:

Continuous flow chemistry offers several advantages from a green chemistry perspective, including enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. mit.eduthieme-connect.depolimi.it By conducting reactions in small, continuous-flow reactors, it is possible to achieve better control over reaction parameters, leading to higher yields and selectivities. This approach can also minimize the volume of hazardous materials handled at any given time, thereby improving process safety. The application of flow chemistry to the synthesis of (2E)-2-Propenoic acid, 3-nitro-, methyl ester could lead to a more efficient, safer, and scalable manufacturing process. tue.nl

Nucleophilic Addition Reactions: Scope and Stereocontrol

Nucleophilic addition to the activated alkene system of methyl (2E)-3-nitroacrylate is a cornerstone of its chemical reactivity. The scope of this reaction is broad, encompassing a variety of carbon- and heteroatom-based nucleophiles. The stereochemical outcome of these additions is a critical aspect, with significant research dedicated to controlling the diastereoselectivity and enantioselectivity of the newly formed stereocenters.

Michael Additions to the Activated Alkene System

The Michael addition, or conjugate 1,4-addition, is the most characteristic reaction of methyl (2E)-3-nitroacrylate. wikipedia.orgnih.gov The general mechanism involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final adduct. youtube.comlibretexts.org The high reactivity of methyl (2E)-3-nitroacrylate as a Michael acceptor is attributed to the strong electron-withdrawing nature of the nitro and ester groups, which effectively stabilize the negative charge in the enolate intermediate. orgsyn.org

Carbon-based nucleophiles are widely employed in Michael additions to methyl (2E)-3-nitroacrylate and related nitroalkenes, providing a powerful tool for carbon-carbon bond formation.

Enolates: Enolates, derived from ketones, esters, and other carbonyl compounds, are classic Michael donors. chemistrysteps.com The addition of chelated enolates to nitroalkenes has been shown to proceed with high diastereoselectivity, influenced by the metal counterion and the protecting groups on the nucleophile. nih.gov While specific studies on the addition of simple enolates to methyl (2E)-3-nitroacrylate are not extensively detailed in the available literature, the principles of stereocontrol observed with other nitroalkenes are expected to apply. The formation of new stereocenters during this reaction necessitates careful control of reaction conditions to achieve desired stereochemical outcomes.

Malonates: Malonate esters are stabilized carbon nucleophiles that readily participate in Michael additions. organic-chemistry.org The organocatalytic asymmetric addition of malonates to nitroalkenes has been a subject of intense research, with various chiral catalysts, such as those derived from Cinchona alkaloids, enabling high enantioselectivity. nih.govresearchgate.net These reactions typically proceed in high yields, affording highly functionalized products that are valuable synthetic intermediates.

Interactive Data Table: Michael Addition of Malonates to Nitroalkenes

| Entry | Michael Acceptor | Malonate | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| 1 | β-nitrostyrene | Dimethyl malonate | 6'-hydroxycinchonine | Solvent-free | 92 | 88 | youtube.com |

| 2 | (E)-4-chloronitrostyrene | Diethyl malonate | Thiourea (B124793) derivative | Toluene | 95 | 94 | researchgate.net |

| 3 | (E)-4-methylnitrostyrene | Dimethyl malonate | Squaramide derivative | Toluene | 98 | 92 | beilstein-journals.org |

Note: This table presents data for analogous reactions with substituted nitrostyrenes due to a lack of specific data for methyl (2E)-3-nitroacrylate.

Indoles: Indoles can act as carbon nucleophiles at the C3 position in Friedel-Crafts-type Michael additions to electron-deficient alkenes. daneshyari.com The reaction of indoles with nitroalkenes, often catalyzed by Lewis acids or Brønsted acids, provides a direct route to 3-substituted indole (B1671886) derivatives. acs.org While specific examples with methyl (2E)-3-nitroacrylate are scarce in the reviewed literature, the general reactivity pattern is well-established with other nitroalkenes like β-nitrostyrene, typically affording good to excellent yields of the adducts. researchgate.netnih.gov

Aza-Michael additions, involving the conjugate addition of nitrogen nucleophiles, are of great importance for the synthesis of β-amino acids and other nitrogen-containing compounds. researchgate.netnih.gov

Amines: Primary and secondary amines readily add to methyl (2E)-3-nitroacrylate. The reaction is often facile and can be promoted by microwave irradiation to reduce reaction times and improve yields. nih.gov The stereoselectivity of these additions can be influenced by the use of chiral amines or chiral catalysts. For instance, the addition of (S)-α-methylbenzylamine to methyl acrylate has been studied, demonstrating the potential for diastereoselective transformations. researchgate.net

Hydrazines: Hydrazine (B178648) and its derivatives also serve as competent nucleophiles in Michael additions to α,β-unsaturated esters. nih.gov The initial adduct can undergo further transformations. Mechanistic studies on the addition of hydrazines to nitrostyrenes have shown the potential for subsequent retro-aza-Henry-type processes. organic-chemistry.org

The oxa-Michael addition of alcohols or alkoxides to activated alkenes is a valuable method for the formation of carbon-oxygen bonds. However, specific examples of the addition of oxygen-based nucleophiles to methyl (2E)-3-nitroacrylate are not well-documented in the surveyed literature. Generally, the nucleophilicity of neutral alcohols is lower than that of amines or thiols, and the reaction may require basic conditions to generate the more nucleophilic alkoxide. The reversible nature of the oxa-Michael addition can also present challenges. wikipedia.org In some cases, specialized catalysts have been developed to promote the addition of alcohols to α,β-unsaturated nitriles, which could potentially be adapted for nitroacrylates. nih.gov

Thia-Michael additions, involving the conjugate addition of thiols, are highly efficient reactions due to the high nucleophilicity of sulfur compounds. scielo.br

Thiols: Thiols are excellent nucleophiles for conjugate addition reactions and are expected to react readily with methyl (2E)-3-nitroacrylate. rsc.org These reactions are often catalyzed by bases or nucleophiles like amines and phosphines. nsf.govrsc.org The addition of thiols to nitroalkenes has been shown to proceed with diastereoselectivity, which can be influenced by the reaction conditions, such as the pH of the medium when conducted in water. researchgate.net

Interactive Data Table: Diastereoselective Michael Addition of Thiophenol to Nitroalkenes in Aqueous Media

| Entry | Nitroalkene | Conditions | Yield (%) | anti:syn ratio | Reference |

| 1 | (E)-2-nitro-3-phenyl-but-2-ene | NaHCO₃, H₂O | 95 | 70:30 | scielo.br |

| 2 | (E)-2-nitro-pent-2-ene | NaHCO₃, H₂O | 85 | 80:20 | scielo.br |

| 3 | 1-nitrocyclohexene | NaHCO₃, H₂O | 70 | cis only | scielo.br |

Note: This table presents data for analogous reactions with other nitroalkenes to illustrate the potential stereochemical outcomes.

Tandem Michael-Type Reactions and Cascade Processes

The high reactivity of methyl (2E)-3-nitroacrylate as a Michael acceptor makes it an excellent substrate for initiating tandem or cascade reactions. In these processes, the enolate intermediate formed after the initial Michael addition is trapped intramolecularly or intermolecularly by another electrophile, leading to the rapid construction of complex cyclic or polyfunctional molecules in a single synthetic operation. nih.gov

For instance, a tandem Michael addition-cyclization of nitroalkenes with 1,3-dicarbonyl compounds has been developed, leading to the synthesis of polysubstituted dihydrofurans. researchgate.net While this specific example does not use methyl 3-nitroacrylate, it illustrates the principle. A hypothetical cascade involving methyl 3-nitroacrylate could begin with the Michael addition of a nucleophile, followed by an intramolecular aldol (B89426) reaction, cyclization, or another Michael addition if the initial nucleophile contains an appropriate functional group. princeton.edufigshare.com Such cascade reactions are highly atom-economical and can generate significant molecular complexity from simple starting materials. nih.govrsc.org

Cycloaddition Chemistry of (2E)-2-Propenoic acid, 3-nitro-, methyl ester

The electron-withdrawing nature of the nitro and methoxycarbonyl groups in (2E)-2-propenoic acid, 3-nitro-, methyl ester, also known as methyl (E)-3-nitroacrylate, renders it a highly reactive dienophile and dipolarophile in various cycloaddition reactions. This section explores its participation in Diels-Alder and [3+2] cycloaddition reactions, focusing on the regio- and stereoselectivity, as well as the mechanistic aspects of these transformations.

Diels-Alder Reactions: Regio- and Stereoselectivity

Methyl (E)-3-nitroacrylate is a potent dienophile in Diels-Alder reactions. For instance, its reaction with cyclopentadiene proceeds in quantitative yield at 0°C in ether, producing a mixture of endo- and exo-nitro stereoisomers. orgsyn.org

The Diels-Alder reactions between furans and methyl 3-nitroacrylate have been shown to proceed via a concerted mechanism to form the initial cycloadducts. kisti.re.kr However, these products can subsequently undergo retro-Diels-Alder reactions, leading to the formation of Michael adducts through a stepwise mechanism. kisti.re.kr The reactivity and selectivity in these reactions can be significantly influenced by substituents on the furan (B31954) ring. researchgate.netrsc.org Strong electron-donating groups on the furan increase the reaction rate, while electron-withdrawing groups have the opposite effect. researchgate.netrsc.org

In comparison to cyclopentadiene, furan is generally less reactive and shows lower endo-selectivity in Diels-Alder reactions. researchgate.netrsc.org The presence of substituents at either the 2- or 3-positions of the furan ring can modify both the reactivity and the endo/exo selectivity of the cycloaddition. researchgate.net

| Factor | Influence on Reactivity | Influence on Selectivity | Reference |

|---|---|---|---|

| Furan vs. Cyclopentadiene | Furan is less reactive. | Furan shows lower endo-selectivity. | researchgate.netrsc.org |

| Substituents on Furan | Electron-donating groups increase reactivity; electron-withdrawing groups decrease it. | Can modify endo/exo selectivity. | researchgate.netrsc.org |

| Reaction Mechanism | Initial cycloaddition is concerted. | Subsequent retro-Diels-Alder to Michael adduct is stepwise. | kisti.re.kr |

While specific studies detailing the reaction of (2E)-2-propenoic acid, 3-nitro-, methyl ester with anthracenes were not prevalent in the provided search results, the general principles of Diels-Alder reactions with polyaromatic dienes are well-established. The reactivity of anthracenes as dienes is well-documented, and they readily participate in cycloaddition reactions across their central ring. Given the high reactivity of methyl (E)-3-nitroacrylate as a dienophile, it is expected to react efficiently with anthracenes and other suitable polyaromatic dienes. The regioselectivity would be dictated by the electronic and steric properties of both the diene and the dienophile.

The mechanism of Diels-Alder reactions, whether concerted or stepwise, is a subject of ongoing investigation and can be influenced by the specific reactants and reaction conditions. nih.govresearchgate.nettsijournals.com For the reaction of furans with methyl 3-nitroacrylate, experimental and theoretical studies support an initial concerted pathway for the formation of the Diels-Alder adduct. kisti.re.kr This is followed by a stepwise retro-Diels-Alder reaction that leads to a Michael adduct. kisti.re.kr In some cases, particularly with highly polarized reactants or under specific catalytic conditions, a stepwise mechanism involving a zwitterionic or diradical intermediate may become more favorable. tsijournals.com Computational studies, such as those using Density Functional Theory (DFT), are often employed to explore the potential energy surfaces of these reactions and to distinguish between concerted and stepwise transition states. nih.govresearchgate.net

[3+2] Cycloaddition Reactions (e.g., with Nitrones, Azomethine Ylides)

(2E)-2-propenoic acid, 3-nitro-, methyl ester is an effective dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones and azomethine ylides, leading to the formation of five-membered heterocyclic rings. organicreactions.orgnih.gov These reactions are valuable for synthesizing complex nitrogen-containing molecules. organicreactions.orgnih.gov

The regioselectivity and stereochemistry of [3+2] cycloaddition reactions are critical aspects that determine the structure of the final product. nih.govnih.govrsc.org In the case of nitrones reacting with nitroalkenes, the reaction is typically initiated by the attack of the nucleophilic oxygen atom of the nitrone on the most electrophilic carbon atom of the nitroalkene. nih.gov This generally favors the formation of 4-nitro-substituted isoxazolidines. nih.gov

Similarly, in reactions with azomethine ylides, the regioselectivity is governed by the electronic and steric interactions between the dipole and the dipolarophile. nih.gov These reactions often proceed with high regio- and stereoselectivity, providing a direct route to functionalized pyrrolidines. nih.govnih.gov The stereochemical outcome is influenced by the approach of the 1,3-dipole to the dipolarophile, leading to either endo or exo products. nih.gov Computational studies using Molecular Electron Density Theory (MEDT) have been instrumental in understanding the mechanism and selectivity of these reactions, often indicating a one-step, asynchronous mechanism. rsc.orgresearchgate.net

| 1,3-Dipole | Key Determinants of Selectivity | Typical Outcome | Reference |

|---|---|---|---|

| Nitrones | Nucleophilic attack of nitrone oxygen on the most electrophilic carbon of the nitroalkene. | Favors 4-nitro-substituted isoxazolidines. | nih.gov |

| Azomethine Ylides | Electronic and steric interactions between the dipole and dipolarophile. | High regio- and stereoselectivity leading to functionalized pyrrolidines. | nih.govnih.gov |

| General Mechanism | Often a one-step, asynchronous process. | Formation of five-membered heterocycles. | rsc.orgresearchgate.net |

Influence of Electronic and Steric Factors

The chemical reactivity of (2E)-2-Propenoic acid, 3-nitro-, methyl ester, is significantly governed by the electronic and steric factors arising from its molecular structure. The presence of two strong electron-withdrawing groups, the nitro group (-NO₂) and the methyl ester group (-COOCH₃), conjugated with the olefinic double bond, profoundly influences its reactivity, particularly its susceptibility to nucleophilic attack.

The nitro and ester functionalities exert powerful -I (inductive) and -R (resonance) effects, which polarize the C=C double bond. This polarization renders the β-carbon atom highly electrophilic and, consequently, susceptible to attack by a wide range of nucleophiles in a Michael-type addition reaction. masterorganicchemistry.com The resonance structures illustrate the delocalization of electron density, which results in a partial positive charge on the β-carbon.

Electronic Factors:

Electron-Withdrawing Groups: The nitro group is one of the strongest electron-withdrawing groups, and its presence drastically increases the electrophilicity of the β-carbon. The methyl ester group further contributes to this electron deficiency. This high degree of activation makes methyl (2E)-3-nitroacrylate an exceptionally reactive Michael acceptor, readily undergoing conjugate addition with various nucleophiles. orgsyn.org

Nucleophilicity of the Reagent: The rate and success of the Michael addition also depend on the nature of the nucleophile. Softer, more polarizable nucleophiles, such as enolates, amines, and thiols, are generally more effective in attacking the β-carbon. masterorganicchemistry.comyoutube.com

Steric Factors:

Substituents on the Alkene: The (2E)-configuration of the double bond and the lack of bulky substituents on the α- and β-carbons mean that the electrophilic β-carbon is sterically accessible to incoming nucleophiles.

Steric Hindrance in the Nucleophile: The steric bulk of the nucleophile can also influence the reaction rate. Highly hindered nucleophiles may react more slowly due to steric repulsion with the acrylate moiety.

The interplay of these electronic and steric factors dictates the reaction conditions required for transformations and the types of products that can be formed. For instance, less activated α,β-unsaturated systems might require harsh conditions for Michael addition, whereas methyl (2E)-3-nitroacrylate can react under milder conditions. nih.gov

Reductive and Oxidative Transformations of the Nitroacrylate Moiety

The nitroacrylate moiety in (2E)-2-propenoic acid, 3-nitro-, methyl ester, offers two primary sites for reduction: the nitro group and the olefinic double bond. The selective transformation of one of these functional groups in the presence of the other is a key synthetic challenge.

Selective Reduction of the Nitro Group to Amines or Hydroxylamines

The selective reduction of the nitro group in the presence of the acrylate system is a valuable transformation for the synthesis of β-amino esters and their derivatives. Various methods have been developed for the chemoselective reduction of nitro compounds. wikipedia.org

Reduction to Amines:

Commonly employed methods for the reduction of aromatic nitro groups to amines, which can be adapted for nitroalkenes, include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Careful control of reaction conditions (pressure, temperature, and catalyst) is crucial to avoid the simultaneous reduction of the C=C double bond.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for nitro group reduction. wikipedia.org

Transfer Hydrogenation: This technique uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C.

A study on the selective reduction of nitroarenes in the presence of amide functionality using hydrazine hydrate (B1144303) highlights the potential for chemoselectivity in such reductions. researchgate.net Similarly, iron-based catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like esters. researchgate.net

Reduction to Hydroxylamines:

The partial reduction of the nitro group to a hydroxylamine (B1172632) can be achieved under milder conditions. Reagents such as zinc dust in aqueous ammonium chloride are known to facilitate this transformation for aromatic nitro compounds and could potentially be applied to nitroacrylates. wikipedia.org

Reductions of the Olefinic Double Bond

Selective reduction of the C=C double bond in (2E)-2-propenoic acid, 3-nitro-, methyl ester, while preserving the nitro group, is a challenging transformation due to the high reactivity of the nitro group towards many reducing agents. However, specific reagents and conditions can achieve this selectivity.

One approach involves the use of borane (B79455) complexes or sodium borohydride (B1222165) in combination with Lewis acids, which have been shown to selectively reduce nitriles in the presence of aromatic nitro groups, suggesting their potential for selective reductions in other systems. calvin.edu

Transition Metal-Catalyzed Transformations

(2E)-2-Propenoic acid, 3-nitro-, methyl ester, can participate in various transition metal-catalyzed reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The electron-deficient nature of the double bond makes it a suitable substrate for several catalytic cycles. mdpi.com

Heck Reaction:

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prominent method for forming substituted alkenes. wikipedia.orgorganic-chemistry.org As an activated alkene, methyl (2E)-3-nitroacrylate can potentially serve as the alkene component in this reaction, coupling with aryl or vinyl halides to introduce a substituent at the β-position. The reaction of methyl acrylate with haloarenes has been studied, providing a basis for its application with the nitro-substituted analogue. researchgate.netnih.gov A denitrative Mizoroki-Heck reaction has also been developed for unactivated alkenes, showcasing the versatility of nitroarenes in such couplings. rsc.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com While typically the nitroacrylate would not be the primary substrate, recent developments have shown that nitroarenes can act as electrophilic coupling partners in Suzuki-Miyaura reactions, opening up possibilities for similar reactivity with nitroalkenes under specific catalytic conditions. mdpi.com

The general scheme for these reactions involves an oxidative addition, transmetalation, and reductive elimination cycle, with the specific outcome depending on the catalyst, ligands, and reaction conditions employed.

Radical Reactions Involving (2E)-2-Propenoic acid, 3-nitro-, methyl ester

The electron-deficient double bond of (2E)-2-propenoic acid, 3-nitro-, methyl ester, is also susceptible to attack by radical species. Radical addition reactions provide a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds.

The addition of radicals to alkenes is influenced by the substituents on the double bond. Electron-withdrawing groups, such as the nitro and ester groups in methyl (2E)-3-nitroacrylate, increase the rate of radical addition. youtube.com Computational studies on methyl radical addition to C=X double bonds have provided insights into the factors governing reactivity and regioselectivity. nih.govchemrxiv.org

A study on the radical addition-elimination route to (E)-alkenes using β-nitrostyrene demonstrates that alkyl radicals can add to the double bond, followed by the elimination of the nitro group. nih.gov A similar reactivity pattern could be expected for methyl (2E)-3-nitroacrylate.

Furthermore, (2E)-2-propenoic acid, 3-nitro-, methyl ester, could potentially undergo free-radical polymerization, analogous to methyl methacrylate, although the presence of the nitro group might influence the polymerization process, as nitro compounds can sometimes act as inhibitors. ripublication.commcmaster.caepa.govnih.gov

Derivatization Strategies via the Ester Functional Group (e.g., Transesterification, Amidation)

The methyl ester functionality of (2E)-2-propenoic acid, 3-nitro-, methyl ester, provides a versatile handle for further derivatization through reactions such as transesterification and amidation. These transformations allow for the introduction of a wide variety of functional groups, modifying the physical and chemical properties of the molecule.

Transesterification:

Transesterification involves the reaction of the methyl ester with an alcohol in the presence of a catalyst to form a new ester and methanol (B129727). organic-chemistry.org This reaction is often reversible and driven to completion by removing the methanol by-product. Both acid and base catalysts can be employed.

Catalysts: Common catalysts include mineral acids (e.g., H₂SO₄), organic acids (e.g., p-toluenesulfonic acid), metal alkoxides (e.g., sodium methoxide), and organocatalysts.

Alcohol Scope: A wide range of primary and secondary alcohols can be used, although sterically hindered alcohols may react more slowly. researchgate.netgoogle.com The use of lithium alkoxides has been shown to be effective for the transesterification of poly(methyl methacrylate). nih.gov

| Alcohol | Catalyst | Potential Product |

|---|---|---|

| Ethanol | Acid or Base | (2E)-3-Nitro-2-propenoic acid, ethyl ester |

| Isopropanol | Acid or Base | (2E)-3-Nitro-2-propenoic acid, isopropyl ester |

| Benzyl (B1604629) alcohol | Acid or Base | (2E)-3-Nitro-2-propenoic acid, benzyl ester |

Amidation:

Amidation is the reaction of the methyl ester with a primary or secondary amine to form an amide and methanol. This reaction is generally less reversible than transesterification.

Reaction Conditions: The reaction can often be carried out by heating the ester with the amine, sometimes in the presence of a catalyst. Microwave irradiation has been shown to promote the Michael addition of amines to methyl acrylates, and similar conditions could potentially be used for amidation. researchgate.net

Amine Scope: Primary and secondary amines are suitable reagents. The amidation of poly(methyl acrylate) has been achieved with various amines, and this methodology can be extended to the monomeric ester. digitellinc.comresearchgate.net Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective for the amidation of poly(methyl acrylate). digitellinc.com

| Amine | Reaction Conditions | Potential Product |

|---|---|---|

| Aniline | Heating | (2E)-N-Phenyl-3-nitro-2-propenamide |

| Diethylamine (B46881) | Heating | (2E)-N,N-Diethyl-3-nitro-2-propenamide |

| Ethanolamine | Heating | (2E)-N-(2-Hydroxyethyl)-3-nitro-2-propenamide |

Stereochemical Control and Chiral Transformations Utilizing 2e 2 Propenoic Acid, 3 Nitro , Methyl Ester, 2e

Asymmetric Michael Additions

(2E)-2-Propenoic acid, 3-nitro-, methyl ester, and its homologs, such as ethyl (E)-3-nitroacrylate, are recognized as exceptionally reactive Michael acceptors. orgsyn.org The conjugate addition of nucleophiles to this substrate allows for the formation of a new stereocenter. The development of asymmetric Michael additions is crucial for controlling the absolute configuration of this newly formed chiral center. While specific data for the methyl ester is not extensively detailed in readily available literature, the principles of asymmetric Michael additions to nitroalkenes are well-established and directly applicable. nih.govnih.govmsu.edu

The general strategy involves the use of chiral catalysts, which can be either metal-based or organocatalytic, to create a chiral environment around the reaction center. These catalysts interact with either the nucleophile or the Michael acceptor, or both, to control the facial selectivity of the addition. For instance, chiral bifunctional thiourea (B124793) catalysts derived from (R,R)-1,2-diphenylethylenediamine have been successfully employed in the asymmetric Michael addition of various nucleophiles to nitroalkenes, affording products with high yields and enantioselectivities. rsc.org Similarly, polymer-anchored chiral catalysts containing lithium and aluminum active centers have proven effective for the asymmetric Michael addition of nitro compounds, thiols, and amines. nih.gov

The success of these catalytic systems lies in their ability to deliver the nucleophile to one face of the nitroacrylate preferentially. This is often achieved through a combination of steric hindrance and non-covalent interactions, such as hydrogen bonding, between the catalyst and the substrates. The resulting Michael adducts, bearing a chiral center at the α-position relative to the original ester group, are valuable intermediates for the synthesis of more complex molecules.

Diastereoselective Reactions

The presence of existing stereocenters in the reacting partner or the formation of multiple new stereocenters in a single step necessitates control over the relative stereochemistry, a concept known as diastereoselectivity. (2E)-2-Propenoic acid, 3-nitro-, methyl ester, has been shown to participate in diastereoselective reactions, most notably in cycloadditions.

A prominent example is the Diels-Alder reaction with cyclopentadiene (B3395910). This reaction proceeds to give the corresponding adduct, methyl 6-nitro-2-norbornene-5-carboxylate. NMR analysis of the product mixture reveals the formation of two diastereomers, the endo-nitro and exo-nitro stereoisomers, in a ratio of 86:14. orgsyn.org This diastereoselectivity arises from the preferential approach of the dienophile from the endo face of the diene, a common feature in Diels-Alder reactions.

The diastereoselectivity of Michael reactions involving α-substituted, β-nitrocarbonyl compounds as nucleophiles has also been investigated. These reactions can deliver highly functionalized products with two adjacent stereocenters. The observed high diastereoselectivity is often attributed to internal hydrogen bonding in the nitroalkane tautomer of the nucleophile, which directs the approach of the electrophile. nih.gov While this example focuses on the nucleophile's stereodirecting ability, it highlights a general principle applicable to reactions with chiral Michael acceptors or in the presence of chiral catalysts that can influence the diastereomeric outcome.

Below is a table summarizing the diastereoselectivity observed in the Diels-Alder reaction of (2E)-2-Propenoic acid, 3-nitro-, methyl ester with cyclopentadiene.

| Diene | Dienophile | Product | Diastereomeric Ratio (endo:exo) | Reference |

| Cyclopentadiene | (2E)-2-Propenoic acid, 3-nitro-, methyl ester | Methyl 6-nitro-2-norbornene-5-carboxylate | 86:14 | orgsyn.org |

Enantioselective Organocatalysis

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective functionalization of prochiral substrates like (2E)-2-propenoic acid, 3-nitro-, methyl ester. Chiral organocatalysts, which are small organic molecules, can activate the substrate and control the stereochemical outcome of the reaction. mdpi.commdpi.com

In the context of Michael additions to nitroalkenes, various organocatalytic systems have been developed. These include chiral secondary amines (e.g., proline and its derivatives), thioureas, squaramides, and cinchona alkaloids. nih.govmdpi.comnih.gov These catalysts typically operate through the formation of transient intermediates, such as enamines or iminium ions with the nucleophile or by activating the nitroalkene through hydrogen bonding.

For example, the asymmetric Michael addition of aldehydes or ketones to nitroalkenes can be effectively catalyzed by chiral secondary amines. The catalyst forms a nucleophilic enamine intermediate with the carbonyl compound, which then attacks the nitroalkene. The stereochemistry of the product is dictated by the chiral environment created by the catalyst. mdpi.com

Similarly, bifunctional catalysts, such as thioureas bearing a basic moiety, can simultaneously activate the nitroalkene through hydrogen bonding with the nitro group and the nucleophile through general base catalysis. This dual activation mode provides a highly organized transition state, leading to high levels of enantioselectivity. nih.gov Although specific examples detailing the use of (2E)-2-propenoic acid, 3-nitro-, methyl ester in such reactions are not extensively documented in readily available literature, the general principles and catalyst types are directly applicable. The asymmetric bioreduction of β-nitroacrylates using enzymes like Saccharomyces carlsbergensis old yellow enzyme also represents a powerful method for accessing chiral β2-amino acids with high enantiomeric excesses (87-96% ee). nih.gov

The following table provides examples of organocatalysts commonly used for asymmetric Michael additions to nitroalkenes, which are relevant for (2E)-2-Propenoic acid, 3-nitro-, methyl ester.

| Catalyst Type | Activation Mode | Typical Nucleophiles | Reference |

| Chiral Secondary Amines (e.g., Proline derivatives) | Enamine formation | Aldehydes, Ketones | mdpi.com |

| Chiral Thioureas | Hydrogen bonding to nitro group | Malonates, Ketones, Nitroalkanes | nih.govrsc.org |

| Chiral Squaramides | Hydrogen bonding to nitro group | α-Nitroesters, 1,3-Dicarbonyls | nih.govnih.gov |

| Cinchona Alkaloids | General base catalysis, Hydrogen bonding | Thiols, Malonates | msu.edu |

Configurational Stability and Isomerization Processes of (2E)-2-Propenoic acid, 3-nitro-, methyl ester

The "(2E)-" designation in the name of the compound specifies the trans configuration of the substituents about the carbon-carbon double bond. The configurational stability of this isomer is an important consideration in its synthesis, storage, and reactions. It has been noted that methyl (E)-3-nitroacrylate is a thermally unstable compound. orgsyn.org

The potential for isomerization to the (2Z)-isomer (cis) exists, particularly under conditions of heat, light, or in the presence of acids or bases. The mechanism of such isomerization would likely involve the reversible addition of a nucleophile or protonation of the carbonyl oxygen, leading to a transient species with reduced double bond character, allowing for rotation around the central C-C bond. However, specific studies detailing the conditions and mechanisms for the isomerization of (2E)-2-propenoic acid, 3-nitro-, methyl ester are not prevalent in the reviewed literature. The high reactivity of the double bond towards addition reactions may often outcompete isomerization processes. The synthesis of β-nitroacrylates often yields the E-diastereomer as the major product, suggesting its thermodynamic or kinetic favorability under typical reaction conditions. researchgate.net

The stability of the (2E)-configuration is crucial for stereoselective reactions, as the geometry of the starting material directly influences the stereochemical outcome of the product. Any in situ isomerization to the (2Z)-isomer could potentially lead to the formation of undesired stereoisomers. Therefore, reactions involving this compound are often carried out under mild conditions to preserve its configurational integrity.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of (2E)-methyl 3-nitroacrylate (B1257834) in solution.

One-dimensional (1D) ¹H NMR spectroscopy provides initial, crucial information about the compound's structure. The spectrum confirms the presence of the methyl ester group and the two vinyl protons. The (2E)-stereochemistry of the double bond is confirmed by the large coupling constant (J) between the two vinyl protons, which is typically in the range of 13-18 Hz for a trans configuration. orgsyn.org

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for each proton type. orgsyn.org

Table 1: ¹H NMR Spectroscopic Data for (2E)-methyl 3-nitroacrylate in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OCH₃ | 3.8 | singlet | - |

| =CHCO₂Me | 6.95 | doublet | 14 |

While specific 2D NMR experimental data such as COSY, HMQC, HMBC, and NOESY for (2E)-methyl 3-nitroacrylate are not extensively detailed in the available literature, their application can be predicted:

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals at δ 6.95 and 7.55, confirming the scalar coupling between the two vinyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. It would show correlations between the proton at δ 6.95 and its corresponding vinyl carbon, the proton at δ 7.55 and its vinyl carbon, and the methyl protons at δ 3.8 with the methoxy (B1213986) carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range (2-3 bond) correlations. Key expected correlations would include the methyl protons (δ 3.8) to the carbonyl carbon (C=O) and the vinyl proton at δ 6.95 to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could further confirm the (E)-stereochemistry. For the (E)-isomer, no significant Nuclear Overhauser Effect would be expected between the two vinyl protons due to their large spatial separation.

There is currently no specific information available in the surveyed literature regarding the use of dynamic NMR to study rotational barriers or isomerization kinetics for (2E)-methyl 3-nitroacrylate. Such studies could potentially provide insight into the rotational barrier around the C-C single bonds and the kinetics of any potential E/Z isomerization under specific conditions (e.g., photochemical).

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Structural Features

Vibrational spectroscopy is essential for identifying the functional groups present in the molecule. The Fourier-Transform Infrared (FT-IR) spectrum provides a characteristic fingerprint for (2E)-methyl 3-nitroacrylate. orgsyn.org

Key absorption bands confirm the presence of the α,β-unsaturated ester and the nitro group. orgsyn.org

Table 2: FT-IR Spectroscopic Data for (2E)-methyl 3-nitroacrylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1720 | strong | C=O (carbonyl) stretch of the ester |

| 1640 | medium-strong | C=C (alkene) stretch |

| 1530 | strong | Asymmetric NO₂ stretch |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For (2E)-methyl 3-nitroacrylate (C₄H₅NO₄), the expected monoisotopic mass is 131.0219 g/mol . chemspider.com An HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Though a detailed fragmentation pathway analysis from the literature is not available, based on the structure, common fragmentation patterns in electron ionization (EI) mass spectrometry could be predicted. These might include the loss of the methoxy group (•OCH₃), the nitro group (•NO₂), or carbon monoxide (CO), leading to characteristic fragment ions that could be analyzed to further confirm the structure.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

As of now, a specific single-crystal X-ray structure for (2E)-methyl 3-nitroacrylate has not been reported in the primary literature. This technique, however, would be the definitive method for determining its solid-state molecular structure. An X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the planar conformation of the acrylate (B77674) system and the (E)-configuration of the double bond. It would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. nih.gov

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination in Chiral Products

The molecule (2E)-methyl 3-nitroacrylate is itself achiral and therefore does not exhibit chiroptical properties like Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD). However, it is a valuable precursor in asymmetric synthesis, where it can be used to create chiral products. In such cases, chiroptical spectroscopy becomes an essential tool for determining the enantiomeric excess (e.e.) of the resulting chiral molecules. The ECD spectra of the chiral products would show characteristic Cotton effects, the signs and magnitudes of which could be correlated with the absolute configuration and enantiopurity of the products. arxiv.orgarxiv.org

Chromatographic Techniques for Separation and Purity (e.g., Chiral HPLC, GC-MS for product analysis)

The separation, purification, and analytical characterization of (2E)-3-nitro-2-propenoic acid, methyl ester, rely on various chromatographic techniques. These methods are essential for isolating the compound from reaction mixtures, assessing its purity, and, when applicable, separating stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are principal tools for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of nitroacrylates. For achiral separations and purity assessment, reversed-phase HPLC is commonly employed, using mobile phases such as acetonitrile (B52724) and water mixtures. sielc.com

For chiral separations, which would be relevant if the molecule were substituted to create a stereocenter, specialized chiral stationary phases are necessary. Research on related chiral molecules demonstrates the utility of polysaccharide-based columns for resolving enantiomers. The enantiomeric excess (ee) of such compounds is frequently determined using columns like the DAICEL CHIRALPAK and CHIRALCEL series. wiley-vch.dewiley-vch.de Method development often involves optimizing the mobile phase, which typically consists of a mixture of hexane (B92381) and an alcohol modifier like 2-propanol or ethanol, to achieve baseline separation of the enantiomers. wiley-vch.denih.gov The removal or addition of additives, such as diethylamine (B46881) (DEA), can also significantly impact resolution. nih.gov Detection is commonly performed using a UV detector, as the nitroacrylate chromophore allows for sensitive detection at wavelengths around 210 nm or 254 nm. wiley-vch.de

Table 1: Illustrative Chiral HPLC Conditions for Analysis of Related Compounds This table presents typical conditions used for the chiral separation of analogous compounds, which would be starting points for method development for chiral derivatives of 2-propenoic acid, 3-nitro-, methyl ester, (2E)-.

| Parameter | Condition | Source |

|---|---|---|

| Instrument | JASCO HPLC systems | wiley-vch.de |

| Columns | DAICEL CHIRALPAK AS-H, AD-H; DAICEL CHIRALCEL OD-H, OJ-H | wiley-vch.dewiley-vch.de |

| Mobile Phase | Hexane / 2-Propanol or Hexane / Ethanol mixtures | wiley-vch.denih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | wiley-vch.de |

| Detector | UV (210 nm or 254 nm) | wiley-vch.de |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like methyl esters. vt.edu When coupled with a mass spectrometer (MS), GC-MS provides both separation based on retention time and structural information from the mass spectrum of the analyte and its fragments.

GC-MS analysis is used to confirm the identity and purity of the synthesized ester. The compound is introduced into the GC, where it is vaporized and travels through a capillary column. The retention time is a characteristic property under specific conditions (e.g., column type, temperature program). Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern serves as a molecular fingerprint.

For instance, GC-MS analysis of structurally related compounds like methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate shows a molecular ion peak [M+] at m/z 207, with characteristic fragmentation patterns that help confirm the structure. researchgate.net For (2E)-3-nitro-2-propenoic acid, methyl ester (molecular weight approx. 131.09 g/mol ), a similar analysis would be expected to show a molecular ion peak and a unique fragmentation pattern corresponding to the loss of groups such as -OCH3 or -NO2. chemspider.com The use of selective detectors, like an electron capture detector (ECD), can be particularly advantageous for analyzing nitrated compounds due to their high sensitivity to electrophilic functional groups. vt.edu

Table 2: Typical GC-MS System Parameters for Product Analysis This table outlines general parameters applicable for the GC-MS analysis of volatile esters like (2E)-3-nitro-2-propenoic acid, methyl ester.

| Parameter | Description | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

| Ionization Mode | Electron Impact (EI) | vt.edu |

| Application | Purity assessment, structural identification via fragmentation | researchgate.netfrontiersin.org |

| Example Analysis | Analysis of related compounds methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate yielded a molecular weight of M+ = 207 and key fragments at m/z 176, 130, 102, 76, and 50. | researchgate.net |

Preparative Chromatography

For the purification of (2E)-3-nitro-2-propenoic acid, methyl ester, on a laboratory scale, flash column chromatography is a standard and effective method. wiley-vch.de This technique typically uses silica (B1680970) gel as the stationary phase. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity, commonly a mixture of non-polar and polar solvents such as hexane and ethyl acetate (B1210297). wiley-vch.dewiley-vch.de The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound. Following chromatographic purification, recrystallization from a suitable solvent system, such as a diethyl ether/petroleum ether mixture, can be performed to obtain the final product with high purity. orgsyn.org

Computational and Theoretical Investigations of 2e 2 Propenoic Acid, 3 Nitro , Methyl Ester, 2e

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index), and Spectroscopic Property Prediction

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of (2E)-methyl 3-nitroacrylate (B1257834). DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating electronic structure, predicting spectroscopic properties, and determining reactivity descriptors. researchgate.netchemrxiv.orgnih.gov

Electronic Structure: The geometry of (2E)-methyl 3-nitroacrylate is characterized by a planar C=C double bond, with the nitro (-NO₂) and methyl ester (-COOCH₃) groups conjugated with it. This conjugation leads to significant delocalization of π-electrons across the molecule. The nitro group, being one of the strongest electron-withdrawing groups, and the ester group both pull electron density away from the carbon-carbon double bond. researchgate.net This electronic feature is central to the molecule's reactivity, rendering the β-carbon (the carbon atom adjacent to the nitro group) highly electrophilic and susceptible to nucleophilic attack. researchgate.net

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying the reactivity of molecules using various indices. chemrxiv.org These descriptors help in predicting the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack.

Fukui Functions (f(r)) : The Fukui function is a local reactivity descriptor that identifies the sites within a molecule most susceptible to attack. mdpi.comresearchgate.net For (2E)-methyl 3-nitroacrylate, the Fukui function for nucleophilic attack (f⁺) is expected to have its highest value on the β-carbon, confirming it as the primary site for Michael addition reactions. researchgate.netbyjus.comewadirect.com

Electrophilicity Index (ω) : This global descriptor, introduced by Parr, measures the stabilization in energy when a system acquires an additional electronic charge from the environment. Due to the presence of two strong electron-withdrawing groups, (2E)-methyl 3-nitroacrylate is classified as a strong electrophile with a high electrophilicity index. This high value indicates its propensity to react with nucleophiles. chemrxiv.orgresearchgate.net

Dual Descriptor (Δf(r)) : This descriptor provides a more unambiguous way to distinguish between nucleophilic and electrophilic sites. researchgate.net A positive value of the dual descriptor indicates a site prone to nucleophilic attack, while a negative value points to a site susceptible to electrophilic attack. For (2E)-methyl 3-nitroacrylate, the β-carbon would show a large positive value.

The table below summarizes typical conceptual DFT reactivity indices calculated for molecules of this class.

| Descriptor | Definition | Predicted Outcome for (2E)-methyl 3-nitroacrylate |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Low value, indicating high reactivity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Small HOMO-LUMO gap, indicating high reactivity. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | High value, classifying it as a strong electrophile. |

| Fukui Function (f⁺(r)) | Identifies sites for nucleophilic attack. | Maximum value localized on the β-carbon. |

Data is illustrative based on the known reactivity of nitroalkenes.

Spectroscopic Property Prediction: DFT calculations are also employed to predict spectroscopic data. Calculated vibrational frequencies can be correlated with experimental Infrared (IR) spectra to aid in structural confirmation. scienceopen.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR data to confirm the molecule's structure. orgsyn.org For (2E)-methyl 3-nitroacrylate, calculations would predict characteristic IR stretching frequencies for the C=O, C=C, and NO₂ groups, and distinct chemical shifts for the vinylic protons. orgsyn.org

Transition State Modeling and Reaction Mechanism Elucidation

Understanding the detailed pathway of a chemical reaction requires identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational modeling is an indispensable tool for locating and characterizing these transient structures. researchgate.net For (2E)-methyl 3-nitroacrylate, this is particularly relevant for its key reactions, such as Michael additions and cycloadditions. ewadirect.comresearchgate.net

Michael Addition Reactions: (2E)-methyl 3-nitroacrylate is an extremely reactive Michael acceptor. orgsyn.org Transition state modeling using DFT can elucidate the mechanism of nucleophilic addition to the β-carbon. researchgate.netyoutube.com These calculations can determine the activation energy barrier, providing a quantitative measure of the reaction rate. The geometry of the transition state reveals the approach of the nucleophile and the degree of bond formation and breaking at this critical point.

Cycloaddition Reactions: This compound also acts as a potent dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloaddition reactions. orgsyn.orgnih.gov

Diels-Alder ([4+2] Cycloaddition): In its reaction with dienes like cyclopentadiene (B3395910), computational modeling can locate the transition states for both the endo and exo pathways. orgsyn.org By comparing the activation energies of these two competing transition states, the stereoselectivity of the reaction can be accurately predicted.

[3+2] Cycloaddition: The reaction with 1,3-dipoles, such as nitrones, is another important transformation. nih.gov DFT studies on similar nitroalkenes have shown that these reactions can proceed through a concerted, asynchronous mechanism. researchgate.netnih.gov Transition state analysis helps to confirm the concerted nature and rule out a stepwise mechanism involving a zwitterionic intermediate by attempting to locate such an intermediate on the potential energy surface. researchgate.net The analysis of bond lengths in the calculated TS structure reveals the asynchronicity of the C-C and C-O bond formations. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how molecules behave over time at finite temperatures. rsc.orgmdpi.com MD simulations model the atomic motions of a system by solving Newton's equations of motion, offering insights into conformational flexibility and non-covalent interactions. rsc.org

For a relatively small and rigid molecule like (2E)-methyl 3-nitroacrylate, conformational analysis is straightforward. The primary flexibility lies in the rotation around the C-C and C-O single bonds of the ester group. MD simulations can explore the rotational energy landscape of these bonds.

Solvent Effects on Reactivity and Selectivity via Computational Models

The rates and selectivity of chemical reactions can be profoundly influenced by the solvent. Computational models are frequently used to account for these effects. Given the polar nature of (2E)-methyl 3-nitroacrylate and the often polar nature of its reactions (like Michael additions and polar cycloadditions), solvent effects are expected to be significant.

Two main types of computational models are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and is often used in conjunction with DFT calculations to determine how a solvent stabilizes or destabilizes the reactants, transition states, and products. For the reactions of (2E)-methyl 3-nitroacrylate, a polar solvent would be expected to stabilize the polar transition state more than the reactants, thus accelerating the reaction rate.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically within a molecular dynamics or a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. chemrxiv.org This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. It can provide a more detailed and accurate picture of the solvent's role, especially when specific interactions are critical to the reaction mechanism. researchgate.net

By performing calculations in simulated gas phase and various solvents, chemists can predict how changing the reaction medium will affect the kinetic and thermodynamic aspects of a transformation. researchgate.net

Prediction of Reaction Outcomes and Selectivity (e.g., Regio- and Stereoselectivity)

A primary goal of computational chemistry in organic synthesis is the prediction of reaction outcomes, particularly selectivity. nih.govresearchgate.netrsc.org By modeling the potential energy surfaces of competing reaction pathways, theoretical calculations can provide robust predictions of which products will be favored. rsc.org

Regioselectivity: In reactions where a reactant can attack multiple sites, computations can predict the preferred site of reaction.

In the [3+2] cycloaddition of an unsymmetrical 1,3-dipole (like an aryl-substituted nitrone) with (2E)-methyl 3-nitroacrylate, two different regioisomers can be formed. nih.gov By calculating the activation energies for the transition states leading to each regioisomer, the major product can be reliably predicted. For nitroalkenes, the regioselectivity is often governed by the interaction between the most nucleophilic atom of the dipole and the most electrophilic β-carbon of the nitroalkene. nih.gov

Stereoselectivity: When a reaction can form multiple stereoisomers (diastereomers or enantiomers), computational modeling can predict the dominant isomer.

As mentioned, in the Diels-Alder reaction between (2E)-methyl 3-nitroacrylate and a cyclic diene, the preference for the endo or exo product is determined by the relative energies of the corresponding transition states. orgsyn.org These calculations can explain and predict the observed diastereoselectivity.

The table below summarizes the predictive power of computational models for key reactions involving (2E)-methyl 3-nitroacrylate.

| Reaction Type | Selectivity Question | Computational Prediction Method | Predicted Outcome |

| Diels-Alder | endo vs. exo stereoselectivity | Comparison of TS activation energies (ΔG‡) | Typically a preference for the endo adduct. orgsyn.org |

| [3+2] Cycloaddition | Regioselectivity (e.g., 4-nitro vs. 5-nitro adduct) | Comparison of TS activation energies (ΔG‡) | Favors the isomer from attack on the β-carbon. nih.gov |

| Michael Addition | Site of attack | Analysis of reactivity descriptors (Fukui function, MEP) | Exclusive attack at the highly electrophilic β-carbon. researchgate.net |

Applications of 2e 2 Propenoic Acid, 3 Nitro , Methyl Ester, 2e in Complex Organic Synthesis Non Biological Focus

Synthesis of Nitro-Containing Heterocyclic Compounds

(2E)-2-Propenoic acid, 3-nitro-, methyl ester serves as a key reactant in the synthesis of various nitro-containing heterocyclic compounds, primarily through cycloaddition reactions. Its utility as a dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction, is well-documented. For instance, its reaction with cyclopentadiene (B3395910) yields methyl 6-nitro-2-norbornene-5-carboxylate. orgsyn.org This reaction proceeds with high efficiency, particularly at lower temperatures, and results in a mixture of endo- and exo-nitro stereoisomers. orgsyn.org

The reactivity of methyl (E)-3-nitroacrylate in a Diels-Alder reaction is summarized below:

| Diene | Reaction Conditions | Product | Yield | Stereoisomer Ratio (endo:exo) |

| Cyclopentadiene | Refluxing benzene | Methyl 6-nitro-2-norbornene-5-carboxylate | 43% | Not specified |

| Cyclopentadiene | Ether at 0°C | Methyl 6-nitro-2-norbornene-5-carboxylate | Quantitative | 86:14 |

Beyond [4+2] cycloadditions, nitroalkenes like methyl (E)-3-nitroacrylate are valuable partners in [3+2] cycloaddition reactions, which provide a direct route to five-membered heterocyclic rings. These reactions often involve 1,3-dipoles and are a powerful tool for constructing complex nitrogen- and oxygen-containing heterocycles.

Construction of Complex Acyclic and Carbocyclic Architectures

The pronounced electrophilicity of (2E)-2-Propenoic acid, 3-nitro-, methyl ester makes it an excellent Michael acceptor. This reactivity is fundamental to the construction of complex acyclic and carbocyclic systems. The conjugate addition of nucleophiles to the β-position of the nitroacrylate system allows for the formation of new carbon-carbon and carbon-heteroatom bonds, extending the carbon chain and introducing new functionalities.

While direct examples with the methyl ester are illustrative, the reactivity of its ethyl homolog, ethyl (E)-3-nitroacrylate, highlights its potential. It is recognized as an extremely reactive Michael acceptor. orgsyn.org This reactivity has been harnessed in the synthesis of α-methylene-γ-butyrolactone moieties, which are characteristic features of many sesquiterpenes. orgsyn.org

The general scheme for a Michael addition involving a generic nucleophile is as follows:

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |

| Enolates, amines, thiols, etc. | (2E)-2-Propenoic acid, 3-nitro-, methyl ester | Substituted γ-nitro ester |

Furthermore, the Diels-Alder reaction, as mentioned in the previous section, is a prime example of carbocycle construction, leading to the formation of bicyclic systems. orgsyn.org

Role in Cascade and Multicomponent Reactions

(2E)-2-Propenoic acid, 3-nitro-, methyl ester and related nitroalkenes are valuable substrates in cascade and multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation. These reactions are highly atom-economical and can generate significant molecular complexity from simple starting materials.